Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)-
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Overview
Description
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups. It is known for its significance in various scientific research fields, particularly in the study of carcinogenicity and metabolic activation of PAHs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- typically involves the reduction of Benz(a)anthracene derivatives. One common method includes the catalytic hydrogenation of Benz(a)anthracene in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure. The resulting product is then subjected to hydroxylation to introduce the hydroxyl groups at the 8 and 9 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade catalysts and reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the saturation of additional double bonds in the aromatic rings.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized PAH derivatives.
Reduction: Formation of fully saturated PAH derivatives.
Substitution: Formation of halogenated or nitrated PAH derivatives.
Scientific Research Applications
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is extensively studied for its role in:
Carcinogenicity Studies: It serves as a model compound for studying the metabolic activation of PAHs and their interaction with DNA, leading to the formation of DNA adducts and potential carcinogenic effects.
Environmental Chemistry: Used to understand the behavior and transformation of PAHs in the environment.
Biological Studies: Investigated for its effects on cellular processes and its potential role in inducing mutations and cancer.
Mechanism of Action
The compound exerts its effects primarily through metabolic activation. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as diol-epoxides, which can bind to DNA and form adducts . These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene-7,12-dione: Another derivative of Benz(a)anthracene with different functional groups and biological activity.
Benzo(a)pyrene: A well-known PAH with similar metabolic activation pathways and carcinogenic potential.
Chrysene: Another PAH with structural similarities but different biological effects.
Uniqueness
Benz(a)anthracene-8,9-diol, 8,9,10,11-tetrahydro-, (8R-cis)- is unique due to its specific hydroxylation pattern and the resulting biological activity. Its ability to form specific DNA adducts and its role in studying the carcinogenicity of PAHs make it a valuable compound in scientific research.
Properties
CAS No. |
91423-73-3 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(8R,9S)-8,9,10,11-tetrahydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-6,9-10,17-20H,7-8H2/t17-,18+/m0/s1 |
InChI Key |
RITWYNZBVCKHPD-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)[C@H]([C@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C(C1O)O |
Origin of Product |
United States |
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